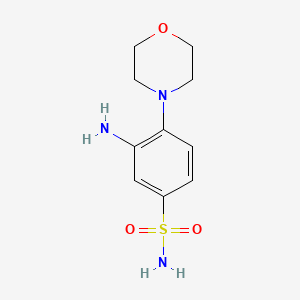

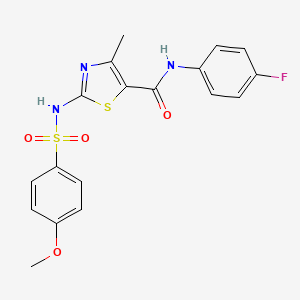

![molecular formula C9H16ClN3 B2717754 1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 2229260-51-7](/img/structure/B2717754.png)

1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride” likely belongs to a class of organic compounds known as benzimidazoles . Benzimidazoles are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzimidazoles are generally synthesized from o-phenylenediamine (a compound with two amine groups attached to a benzene ring) via a process of cyclization . The exact process may vary depending on the specific substituents desired on the benzimidazole ring .Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system, with a benzene ring attached to an imidazole ring . This structure is likely to be planar due to the conjugated system of double bonds. The exact structure of “1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride” would depend on the position and nature of the ethyl group and the hydrochloride salt.Chemical Reactions Analysis

Benzimidazoles, due to the presence of nitrogen in the ring, can participate in various chemical reactions, especially those involving electrophilic substitution . The exact reactions that “1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride” can undergo would depend on the specific structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles depend on their specific structure. Generally, they are crystalline solids with high melting points, and they are soluble in common organic solvents . The exact properties of “1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride” would depend on the presence and position of the ethyl group and the hydrochloride salt.科学的研究の応用

Synthesis Applications

Synthesis of Schiff and Mannich Bases : Ethyl imidate hydrochlorides are used for synthesizing Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. This process involves the formation of ethoxycarbonylhydrazones from ethyl imidate hydrochlorides and ethyl carbazate, leading to the synthesis of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones (Bekircan & Bektaş, 2008).

One-Pot Synthesis of Imidazole Derivatives : Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride is used as a catalyst in the one-pot synthesis of imidazole derivatives. This method is noted for its environmentally benign nature, high yields, and easy purification process (Chen, Lei, & Hu, 2013).

Catalytic Applications

Ionic Liquid Catalyst : The compound is used in the design of ionic liquid catalysts for the synthesis of tetrasubstituted imidazoles. These catalysts show efficiency in solvent-free conditions and at elevated temperatures (Zolfigol et al., 2013).

Heterogeneous Catalyst for Imidazole Synthesis : It serves as a catalyst in the highly efficient, one-pot, solvent-free synthesis of tetrasubstituted imidazoles, offering advantages like short reaction times and excellent yields (Kantevari, Vuppalapati, Biradar, & Nagarapu, 2007).

Pharmaceutical Research

Synthesis of Antiulcer Agents : The compound is involved in the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, which are synthesized as potential antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antitumor Evaluation : In the field of cancer research, derivatives of ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride have been synthesized for antitumor evaluation. Their molecular modeling and QSAR (Quantitative Structure–Activity Relationships) studies suggest significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).

Antineoplastic Imidazoacridinones : The synthesis of new 5-amino-substituted derivatives of this compound demonstrated potent in vivo activity against murine leukemia, showing its potential in antineoplastic therapies (Cholody et al., 1996).

将来の方向性

Benzimidazoles are a class of compounds with diverse applications, particularly in the field of medicinal chemistry . They are used as pharmaceuticals and are being studied for potential use in various therapeutic applications . The future directions for “1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride” would depend on its specific biological activity and potential therapeutic uses.

特性

IUPAC Name |

1-ethyl-4,5,6,7-tetrahydrobenzimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-2-12-8-6-4-3-5-7(8)11-9(12)10;/h2-6H2,1H3,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNBTBNKXHHMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCCC2)N=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

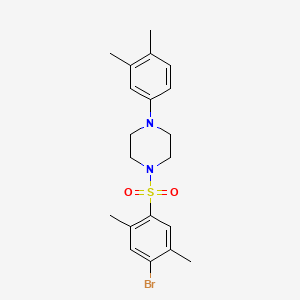

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)

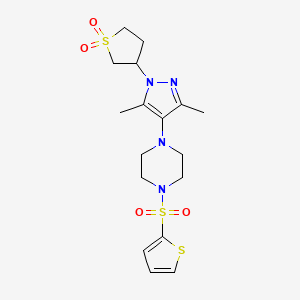

![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)

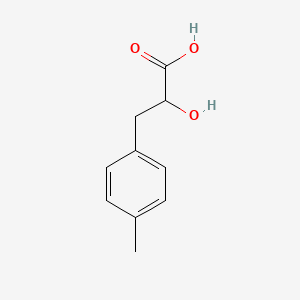

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2717678.png)

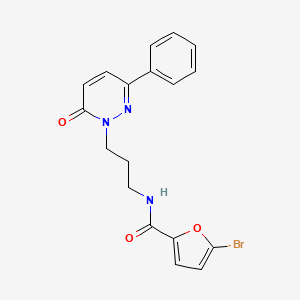

![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717682.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)

![2-{1-[(2-cyclopropyl-1,3-benzoxazol-5-yl)carbonyl]piperidin-4-yl}-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B2717689.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2717691.png)

![N-(1-cyanocycloheptyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2717692.png)